2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol
Description
Properties
IUPAC Name |
1-hydroxy-2-[3-(trifluoromethyl)phenyl]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)9-4-1-3-8(7-9)12-18-11-10(19(12)20)5-2-6-17-11/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSFABPZTAVLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol typically involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[4,5-b]pyridine derivatives exhibit promising anticancer properties. In particular, compounds similar to 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol have shown effectiveness against various cancer cell lines:
- In vitro Studies : The compound has been evaluated for cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). Results demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For instance, compounds derived from this scaffold have been shown to inhibit Aurora-A kinase, which is crucial for mitotic progression .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases:
- COX Inhibition : Similar derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models, showing substantial reduction in inflammatory markers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to improved bioavailability and potency against target enzymes.
- Hydroxyl Group : The hydroxyl moiety at position 1 is essential for interaction with biological targets, influencing binding affinity and selectivity.
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[4,5-b]pyridine derivatives found that substituents at the phenyl ring significantly affected anticancer activity. The trifluoromethyl substitution was linked to enhanced potency against MCF7 cells with an IC50 value of approximately 0.75 µM .
Case Study 2: Anti-inflammatory Activity
In a recent investigation, a derivative closely related to this compound was tested for COX inhibition. The compound demonstrated an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib, indicating its potential as an effective anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects . The imidazo[4,5-b]pyridine core is crucial for the compound’s ability to interact with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
Chemical Identity and Structure
2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol, with CAS number 339009-89-1, is a nitrogen-containing heterocyclic compound characterized by its unique imidazo-pyridine structure. Its molecular formula is , and it has a molecular weight of 299.22 g/mol. The presence of the trifluoromethyl group enhances its biological activity and solubility in various solvents, making it a compound of interest in medicinal chemistry.
The biological activity of this compound has been primarily studied for its anti-inflammatory properties. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response.
Table 1: Inhibition Potency Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, demonstrating that while the compound shows some inhibitory effects, it is less potent compared to established anti-inflammatory drugs like celecoxib.
Anti-inflammatory Studies
In vivo studies have shown that this compound can reduce inflammation in animal models. For instance, in carrageenan-induced paw edema tests, it exhibited a dose-dependent reduction in swelling, comparable to traditional anti-inflammatory agents.
Table 2: In Vivo Anti-inflammatory Efficacy
| Treatment | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| This compound | 10 | 40 |
| Indomethacin | 10 | 50 |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better interaction with the COX enzymes. Variations in substituents on the phenyl ring have been shown to affect biological activity significantly.
Recent Developments
A recent study published in MDPI highlighted that derivatives of imidazo[4,5-b]pyridine compounds exhibit promising anti-inflammatory activities and could serve as lead compounds for further drug development . The study emphasized the need for further optimization of these compounds to enhance their efficacy and reduce side effects.
Comparative Analysis
In a comparative analysis of various imidazo derivatives, it was noted that compounds with electron-withdrawing groups like trifluoromethyl showed improved potency against inflammatory pathways compared to their non-substituted counterparts . This reinforces the importance of chemical modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol, and how can yield be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between halogenated imidazo[4,5-b]pyridine precursors and substituted phenylboronic acids under Suzuki-Miyaura conditions. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and reaction temperatures (80–100°C). Lower yields due to steric hindrance from the trifluoromethyl group may require prolonged reaction times or microwave-assisted synthesis. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments and CF₃ group presence (δ ~110–125 ppm for ¹³C-F coupling).
- Mass Spectrometry (ESI-MS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves steric effects of the trifluoromethylphenyl substituent on the imidazo[4,5-b]pyridine core .
Q. How should researchers handle discrepancies in reported melting points or spectral data?
- Methodological Answer : Reproduce synthesis under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase). Cross-reference spectral data with computational predictions (DFT-based NMR chemical shift calculations) .
Advanced Research Questions
Q. What strategies are effective for studying this compound’s mechanism as an ATP-independent Akt inhibitor?
- Methodological Answer :
- Biochemical Assays : Measure Akt1 inhibition using fluorescence polarization (FP) assays with FITC-labeled ATP-competitive probes.
- Biophysical Screening : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to unphosphorylated Akt1.
- X-ray Crystallography : Co-crystallize the compound with Akt1 (2.25 Å resolution) to identify hydrophobic cleft interactions that occlude ATP binding .
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for kinase targets?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the phenyl ring) and test in kinase panels (e.g., Eurofins KinaseProfiler). Use molecular docking (AutoDock Vina) to predict binding poses. Correlate IC₅₀ values with electrostatic potential maps (MEPs) of the imidazo[4,5-b]pyridine core .
Q. What methodologies resolve contradictions in biological activity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
